molecular formula C11H22ClNO2 B2560830 (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride CAS No. 52598-90-0

(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride

Cat. No.: B2560830
CAS No.: 52598-90-0
M. Wt: 235.75
InChI Key: KJYVYQNKXSZKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride is a chemical compound with the molecular formula C11H22ClNO2. It is a derivative of piperidine, characterized by the presence of four methyl groups at positions 2 and 6 of the piperidine ring, and an acetic acid moiety attached to the nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride typically involves the reaction of (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. For example, the catalytic hydrogenation of triacetoneamine to produce 2,2,6,6-tetramethyl-4-piperidinol, which can then be converted to the desired acetic acid derivative .

Chemical Reactions Analysis

Types of Reactions: (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved. For example, in biological systems, it may interact with proteins or nucleic acids, altering their function and activity .

Comparison with Similar Compounds

  • 2,2,6,6-Tetramethyl-4-piperidinol
  • 4-Amino-2,2,6,6-tetramethylpiperidine
  • 2,2,6,6-Tetramethyl-4-piperidone

Comparison: (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride is unique due to its acetic acid moiety, which imparts distinct chemical properties compared to its analogs. For instance, 2,2,6,6-Tetramethyl-4-piperidinol lacks the acetic acid group, making it less reactive in certain chemical reactions. Similarly, 4-Amino-2,2,6,6-tetramethylpiperidine and 2,2,6,6-Tetramethyl-4-piperidone have different functional groups, leading to variations in their reactivity and applications .

Properties

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10;/h8,12H,5-7H2,1-4H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYVYQNKXSZKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815282
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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